

Spectroscopic Profile of 2-(4-methoxyphenyl)-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-methoxyphenyl)-1H-indole

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the characterization of **2-(4-methoxyphenyl)-1H-indole**.

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-(4-methoxyphenyl)-1H-indole** ($C_{15}H_{13}NO$, Molar Mass: 223.27 g/mol), a heterocyclic compound of interest in medicinal chemistry and materials science. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through NMR, IR, and MS analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **2-(4-methoxyphenyl)-1H-indole**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Note: The following data is for the closely related derivative, 2-(4-methoxyphenyl)-1-(p-tolyl)-1H-indole, and serves as an estimation.

Chemical Shift (δ) ppm	Assignment
159.5	C-OCH ₃
138.9	C-Ar
137.9	C-Ar
137.1	C-Ar
129.8	C-Ar
129.1	C-Ar
128.8	C-Ar
126.9	C-Ar
124.3	C-Ar
122.2	C-Ar
120.7	C-Ar
114.3	C-Ar
110.8	C-Ar
102.0	C-Ar
55.4	-OCH ₃
21.4	Ar-CH ₃ (of p-tolyl)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Interpretation
Data not available in search results	

Table 4: Mass Spectrometry Data

m/z	Interpretation
223	[M] ⁺ (Molecular Ion)
Detailed fragmentation data not available in search results	

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300 MHz or higher. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, the solvent signal is often used as a secondary reference. Spectra are acquired at room temperature, and data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is frequently employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The spectrum is recorded over a typical range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

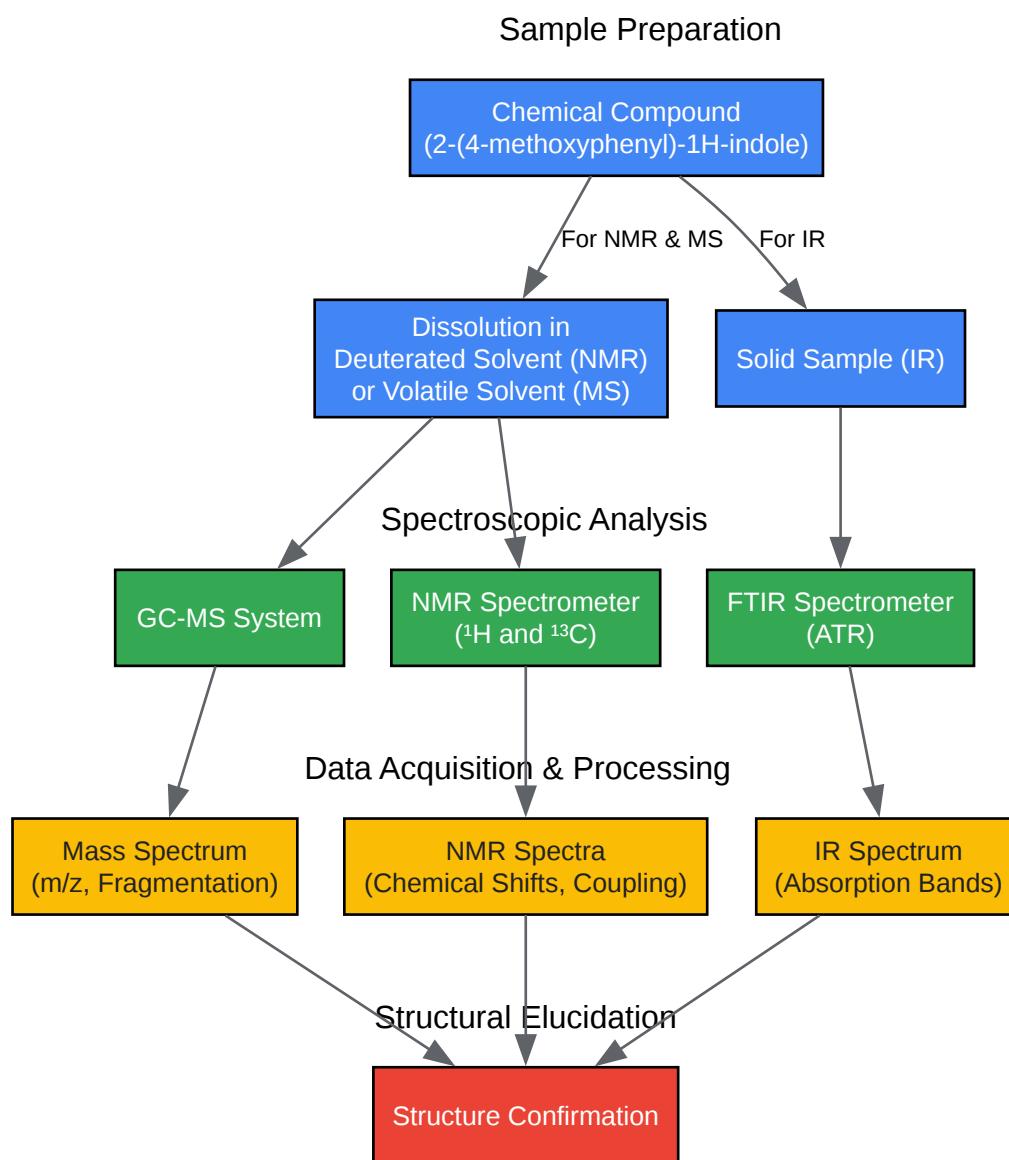
Mass Spectrometry (MS)

Mass spectra are often acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron

impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(4-methoxyphenyl)-1H-indole**.



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General workflow for spectroscopic analysis.

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